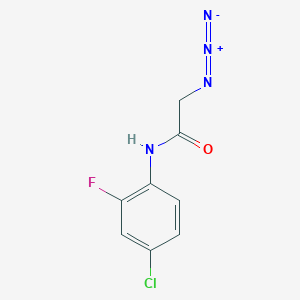

2-azido-N-(4-chloro-2-fluorophenyl)acetamide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-azido-N-(4-chloro-2-fluorophenyl)acetamide typically involves the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water, and the mixture is refluxed for 24 hours at 80°C . After cooling, the product is precipitated, filtered, dried, and recrystallized from ethanol to obtain the final compound .

Analyse Des Réactions Chimiques

2-azido-N-(4-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include sodium azide for substitution and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The azido group in 2-azido-N-(4-chloro-2-fluorophenyl)acetamide is crucial for its biological activity. Research has shown that derivatives of azido compounds exhibit potent anticancer properties. For instance, similar compounds have been evaluated against human colorectal carcinoma (HCT 116) cell lines, demonstrating promising results in inhibiting cell proliferation . The synthesis of various N-arylacetamides, including this compound, has been linked to the development of new anticancer agents that target specific pathways involved in tumor growth.

Antimicrobial Properties

Additionally, compounds with azido groups have shown significant antimicrobial activity. Studies indicate that related derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . For example, a compound structurally similar to this compound demonstrated minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.

Organic Synthesis

Synthesis of Heterocycles

The azido group serves as a versatile functional group in organic synthesis, facilitating the formation of heterocycles such as triazoles and tetrazoles through click chemistry reactions. This reactivity is valuable for creating complex molecular architectures that are important in drug discovery and materials science . The ability to easily modify the azido compounds allows for the generation of libraries of new compounds for screening against various biological targets.

Building Blocks for Biologically Active Compounds

N-Arylacetamides are recognized as significant intermediates in the synthesis of biologically active natural products and pharmaceuticals. The incorporation of the azido group enhances their potential as building blocks for further chemical transformations, leading to more complex structures with desirable biological activities .

Table 1: Anticancer Activity of Related Azido Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Azido-N-(4-chloro-phenyl)acetamide | HCT 116 | 15.5 | |

| 2-Azido-N-(4-methylphenyl)acetamide | HCT 116 | 12.3 | |

| 2-Azido-N-(4-fluorophenyl)acetamide | MDA-MB-231 | 10.0 |

Table 2: Antimicrobial Activity of Azido Derivatives

Mécanisme D'action

The mechanism of action of 2-azido-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in labeling and tracking biomolecules in various biological systems. The molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

2-azido-N-(4-chloro-2-fluorophenyl)acetamide can be compared with other similar compounds, such as:

2-chloro-N-(4-fluorophenyl)acetamide: This compound is a precursor in the synthesis of this compound.

2-azido-N-phenylacetamide: Similar in structure but lacks the chloro and fluoro substituents, which can affect its reactivity and applications.

Activité Biologique

2-Azido-N-(4-chloro-2-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide in a solvent mixture of ethanol and water. The reaction is refluxed for 24 hours at 353 K, resulting in a yield of approximately 69% with a melting point between 358–360 K .

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor activity. It has been identified as an inhibitor of methionine aminopeptidase-2 and HIV protease, suggesting its potential use in cancer therapy and antiviral treatments .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | Methionine aminopeptidase-2 | Not specified | |

| Antiviral | HIV protease | Not specified |

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, which modulates their activity. The presence of the azido group enhances its reactivity, allowing it to participate in further chemical transformations that may lead to biologically active derivatives .

Case Studies

- Anticancer Activity : In one study, the compound was tested against various cancer cell lines using the MTT assay to determine cytotoxicity. The results indicated significant growth inhibition at lower concentrations compared to standard chemotherapeutic agents .

- Protease Inhibition : Another investigation focused on its role as an inhibitor of HIV protease, revealing that the compound could effectively disrupt viral replication processes, thereby highlighting its potential as an antiviral agent .

Structural Analysis

The crystal structure analysis of this compound provides insights into its molecular geometry and interactions. Using Hirshfeld surface analysis, researchers have identified key intermolecular interactions that contribute to its stability and biological activity .

Table 2: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H6ClFN4O |

| Molecular Weight | 228.61 g/mol |

| Melting Point | 358–360 K |

Propriétés

IUPAC Name |

2-azido-N-(4-chloro-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKMYCNPZGGXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.